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Cat. No.: B12301930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of

Brucea javanica (L.) Merr., a plant used in traditional medicine for treating various ailments. As

a complex glycoside, the structural elucidation and spectroscopic characterization of

Yadanzioside K are crucial for its potential development as a therapeutic agent. This

document provides a detailed overview of the spectroscopic analysis of Yadanzioside K,

including key data and experimental protocols, to support further research and development.

Chemical Structure
Yadanzioside K has the molecular formula C36H48O18.[1][2][3] Its structure was determined

to be 3-O-(β-D-glucosyl)bruceantinol.[1]

Spectroscopic Data
The structural characterization of Yadanzioside K relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Ultraviolet (UV) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural

products like Yadanzioside K. The following tables summarize the reported ¹H and ¹³C NMR

spectral data.

Table 1: ¹H NMR Spectral Data of Yadanzioside K
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Position Chemical Shift (δ) Multiplicity
Coupling Constant
(J, Hz)

Aglycone Moiety

1 3.28 d 6.0

5 2.54 dd 13.0, 3.0

6α 1.83 m

6β 2.15 m

7 4.88 d 3.0

9 2.92 m

11 4.22 d 6.0

12 3.82 d 6.0

15 6.20 s

2'-H 6.12 q 7.0

3'-Me 2.04 s

4'-Me 1.84 d 7.0

4-Me 1.54 s

8-Me 1.98 s

10-Me 1.25 s

13-Me 1.54 s

OAc 2.08 s

OMe 3.75 s

Glycosidic Moiety (β-

D-glucose)

1' 4.86 d 7.5
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Note: Data extracted from Sakaki et al., 1986. The solvent for NMR analysis was not specified

in the publication.

Table 2: ¹³C NMR Spectral Data of Yadanzioside K
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Position Chemical Shift (δ) Position Chemical Shift (δ)

Aglycone Moiety Glycosidic Moiety

1 49.2 1' 105.1

2 208.1 2' 75.2

3 80.3 3' 78.1

4 40.5 4' 71.8

5 48.0 5' 78.4

6 28.1 6' 63.0

7 79.2

8 78.1

9 45.1

10 43.1

11 74.2

12 70.0

13 49.8

14 108.0

15 78.3

16 170.1

20 173.8

21 52.8

1'-C=O 167.5

2'-C=C 128.2

3'-C=C 138.9

4'-C 70.1
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4-Me 25.1

8-Me 10.8

10-Me 23.5

13-Me 16.5

3'-Me 20.4

4'-Me 15.8

OAc 21.1, 170.5

Note: Data extracted from Sakaki et al., 1986. The solvent for NMR analysis was not specified

in the publication.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.

Table 3: Mass Spectrometry Data for Yadanzioside K

Technique Ionization Mode Observed m/z Interpretation

Secondary Ion Mass

Spectrometry (SI-MS)
Positive 769 [M+H]⁺

Note: Data extracted from Sakaki et al., 1986.

Ultraviolet (UV) Spectroscopy
UV spectroscopy is used to identify the presence of chromophores, such as α,β-unsaturated

carbonyl groups.

Table 4: UV Spectroscopy Data for Yadanzioside K
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Solvent λmax (nm)

Not specified 220

Note: Data extracted from Sakaki et al., 1986, which indicates the presence of an α,β-

unsaturated carbonyl group.

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Yadanzioside K are provided

below. These are generalized protocols based on standard laboratory practices, as the original

publication provides limited experimental detail.

Sample Preparation
Isolation: Yadanzioside K is isolated from the defatted seeds of Brucea javanica. The

methanol extract is partitioned between dichloromethane and water. The organic layer is

subjected to a series of column chromatography steps (Silica-gel, Lobar column Lichroprep

RP-8, Toyopearl HW-40S, or silicic acid) to afford pure Yadanzioside K.[1]

Purity Assessment: The purity of the isolated compound should be assessed by High-

Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.

Sample for Analysis: For NMR, dissolve 5-10 mg of purified Yadanzioside K in 0.5 mL of a

suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N). For MS, prepare a dilute

solution in a suitable solvent (e.g., methanol or acetonitrile). For UV, prepare a dilute solution

in a spectroscopic grade solvent (e.g., methanol or ethanol).

NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

1D NMR (¹H and ¹³C):

Acquire a standard ¹H NMR spectrum.

Acquire a standard ¹³C NMR spectrum with proton decoupling.
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Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-

¹³C correlations, which is crucial for connecting different structural fragments.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak picking.

Mass Spectrometry Protocol (HR-ESI-MS)
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or

through an HPLC system.

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to

the formation of gas-phase ions.

Mass Analysis:

Acquire spectra in positive ion mode to observe protonated molecules ([M+H]⁺) and

adducts (e.g., [M+Na]⁺).

Set the mass range to cover the expected molecular weight of Yadanzioside K (approx.

768.76 g/mol ).

Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation

patterns, which can aid in structural confirmation.
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Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the

elemental composition.

UV-Visible Spectroscopy Protocol
Instrumentation: A dual-beam UV-Visible spectrophotometer.

Sample Preparation: Prepare a dilute solution of Yadanzioside K in a UV-transparent

solvent (e.g., methanol or ethanol). Prepare a blank cuvette containing the same solvent.

Measurement:

Record the baseline with the blank cuvette in the sample and reference beams.

Place the sample cuvette in the sample beam and record the UV spectrum over a range of

200-400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the isolation and spectroscopic analysis of Yadanzioside K.
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Logical Relationship of Spectroscopic Data to Structure
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Caption: How different spectroscopic data contribute to structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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